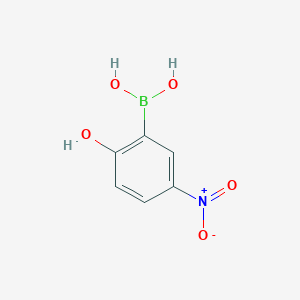

2-hydroxy-5-nitrophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-hydroxy-5-nitrophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO5/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,9-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXUQBAJSSIJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Expanding Landscape of Boronic Acids in Chemical Research

Contemporary Significance of Organoboron Compounds in Synthetic and Supramolecular Chemistry

Organoboron compounds, a class of organic derivatives of boric acid, have transitioned from being synthetic curiosities to indispensable tools in modern chemical sciences. Their significance stems from the unique electronic nature of the boron atom, which possesses a vacant p-orbital, rendering it electron-deficient and capable of acting as a Lewis acid. google.com This intrinsic property governs their stability, reactivity, and diverse applications across various fields. sigmaaldrich.com

In synthetic organic chemistry, organoboron compounds, particularly boronic acids and their esters, are celebrated for their role as key reagents in the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst, stands as a testament to their synthetic utility. sigmaaldrich.com This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks, making it a cornerstone in the synthesis of complex molecules, including pharmaceuticals and advanced materials. nih.govchemicalbook.com Beyond cross-coupling, organoboron compounds are pivotal in allylation, propargylation, and hydroboration-oxidation reactions, offering high levels of selectivity and control. sigmaaldrich.comnih.gov

The realm of supramolecular chemistry has also been profoundly impacted by organoboron compounds. nih.gov Their ability to form reversible covalent bonds, especially boronate esters with diols (like saccharides), has positioned them as central components in the design of chemosensors. rsc.org This dynamic covalent chemistry allows for the creation of systems that can detect and signal the presence of biologically important molecules. rsc.orgacs.org Furthermore, the interplay of non-covalent interactions such as hydrogen bonding and π-π stacking, facilitated by the boronic acid moiety and its aromatic scaffold, enables the construction of complex, self-assembled architectures like molecular cages, polymers, gels, and liquid crystals. nih.govbldpharm.combldpharm.com These materials have found applications in areas ranging from drug delivery to organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). chemicalbook.combldpharm.com

Positional and Electronic Influence in Substituted Arylboronic Acid Chemistry: A Focus on 2-hydroxy-5-nitrophenylboronic acid

The reactivity and function of an arylboronic acid are intricately controlled by the nature and position of substituents on the aromatic ring. These substituents can exert profound electronic and steric effects, modulating the Lewis acidity of the boron center and the nucleophilicity of the aryl group. A compelling example of such molecular engineering is this compound, a compound whose properties are defined by the specific arrangement of its functional groups.

The molecular structure features a boronic acid group, a hydroxyl group, and a nitro group attached to a benzene (B151609) ring. The precise placement of these groups—a hydroxyl group at the ortho position and a nitro group at the para position relative to the hydroxyl—creates a unique electronic and steric environment that dictates the compound's chemical behavior.

| Property | Value |

|---|---|

| CAS Number | 677746-32-6 bldpharm.combldpharm.com |

| Molecular Formula | C₆H₆BNO₅ bldpharm.com |

| Molecular Weight | 182.93 g/mol bldpharm.com |

Positional and Electronic Influence:

The chemical personality of this compound is a direct consequence of the interplay between its substituents.

The ortho-Hydroxyl Group: The placement of the hydroxyl group adjacent to the boronic acid moiety is critical. It allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and an oxygen atom of the boronic acid. This interaction can lead to a more planar, pseudo-cyclic conformation. Such conformational rigidity can influence the Lewis acidity of the boron center and its binding affinity for other molecules, a feature often exploited in sensor design. nih.gov General synthetic routes to hydroxyphenylboronic acids often involve the protection of the hydroxyl group, followed by a Grignard or lithiation reaction with a borate (B1201080) ester, and subsequent deprotection. google.com

The para-Nitro Group: Positioned para to the hydroxyl group (and meta to the boronic acid), the nitro group is a powerful electron-withdrawing group. researchgate.net Its strong deactivating nature stems from both inductive and resonance effects, which significantly reduce the electron density of the aromatic ring. researchgate.net This electron deficiency is particularly pronounced at the ortho and para positions relative to the nitro group. In the context of electrophilic aromatic substitution, this deactivation makes further substitution reactions on the ring less favorable. researchgate.net

Detailed Research Findings:

The combination of an electron-donating hydroxyl group and a potent electron-withdrawing nitro group creates a "push-pull" electronic system within the molecule. This polarization is a key feature in the design of chromophores for applications like nonlinear optics.

While specific, extensive research on this compound is not widely documented, its structure suggests significant potential in several areas:

Chemical Sensing: The boronic acid functional group is well-established for its ability to reversibly bind with diols, most notably saccharides. acs.org The nitroaromatic component, meanwhile, can act as a chromophore or a quencher of fluorescence. The binding of an analyte (like glucose) to the boronic acid would alter the electronic environment of the molecule, potentially leading to a detectable change in color or fluorescence. The push-pull nature of the substituents could enhance this signaling effect.

Advanced Organic Synthesis: This compound serves as a valuable building block for creating more complex molecules where this specific substitution pattern is desired. In transition-metal-catalyzed cross-coupling reactions, electron-poor arylboronic acids can sometimes be more efficient coupling partners. sigmaaldrich.comsigmaaldrich.com The electron-deficient nature of the aryl ring in this compound could facilitate processes like transmetalation in a catalytic cycle.

Materials Science: The polarized electronic structure and the capacity for hydrogen bonding make this molecule an interesting candidate for constructing supramolecular assemblies. These ordered structures, driven by intermolecular forces, could exhibit unique material properties applicable in electronics or photonics. nih.gov

Synthetic Methodologies and Strategies for 2 Hydroxy 5 Nitrophenylboronic Acid

Convergent and Divergent Synthetic Routes to 2-hydroxy-5-nitrophenylboronic acid

Convergent synthesis involves the independent synthesis of fragments of the molecule, which are then combined to form the final product. In contrast, a divergent approach starts from a central core molecule that is successively elaborated. wikipedia.org For this compound, the most common approaches are convergent, typically starting with a pre-functionalized benzene (B151609) ring.

The formation of the boron-carbon bond is the pivotal step in the synthesis of phenylboronic acids. Organometallic reagents are instrumental in this process, acting as potent nucleophiles to deliver the aryl group to a boron-containing electrophile. mt.com

A prevalent and effective strategy for synthesizing hydroxyphenylboronic acids, including the 2-hydroxy variant, begins with a corresponding bromophenol. google.com This method involves the use of organolithium reagents, such as n-butyllithium. In a typical procedure, a protected 2-bromophenol (B46759) is treated with n-butyllithium at low temperatures. This reaction serves a dual purpose: it deprotonates the hydroxyl group and facilitates a lithium-halogen exchange, creating a highly reactive aryllithium species. This intermediate is then reacted in-situ with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired 2-hydroxyphenylboronic acid. google.com A similar principle applies to Grignard reagents, where an aryl magnesium halide is formed and subsequently reacted with a borate ester. mmcmodinagar.ac.in

The general scheme for this organometallic approach is summarized below:

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| Protected 2-Bromophenol | 1. n-Butyllithium 2. Trialkyl borate (e.g., B(OCH₃)₃) 3. Acid (e.g., HCl) | Aryllithium species | 2-Hydroxyphenylboronic acid | google.com |

| Aryl Halide | 1. Magnesium (Mg) 2. Trialkyl borate 3. Acid | Grignard Reagent (ArMgX) | Phenylboronic Acid | mmcmodinagar.ac.in |

While direct functionalization of a phenylboronic acid scaffold is possible, a more common and controlled strategy for producing highly substituted derivatives like this compound involves the regioselective functionalization of the aromatic ring prior to introducing the boronic acid group. This approach provides superior control over the final arrangement of substituents.

The synthesis often commences with a starting material where the directing effects of existing functional groups can be exploited. For instance, the synthesis of 2-hydroxy-5-nitrobenzaldehyde, a related precursor, can be achieved by the nitration of a salicylaldehyde (B1680747) derivative. researchgate.net The hydroxyl group is a strong ortho-, para-director for electrophilic aromatic substitution. Therefore, nitration of a phenol (B47542) derivative will direct the incoming nitro group primarily to the ortho and para positions. By starting with 2-bromophenol, nitration can be controlled to occur at the para position relative to the hydroxyl group, yielding 2-bromo-4-nitrophenol. Subsequent steps would then be needed to install the boronic acid and modify the functional groups to achieve the target this compound. This multi-step process, while longer, ensures that the substitution pattern is precisely controlled.

Advanced Derivatization and Structural Modification of this compound

The unique combination of hydroxyl, nitro, and boronic acid groups makes this compound a valuable building block for creating more complex and functional molecules. Its derivatization allows for its integration into a wide array of advanced materials.

Phenylboronic acids are renowned for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that makes them ideal for designing chemical sensors and probes, particularly for sugars. mdpi.com The specific structure of this compound, with its electron-withdrawing nitro group and ortho-hydroxyl group, modulates the acidity (pKa) of the boronic acid. This tuning is critical for designing probes that operate under physiological conditions.

This compound can be conjugated to fluorophores or other signaling molecules. The binding of a target diol, such as glucose, to the boronic acid moiety alters the electronic properties of the conjugate, resulting in a detectable change in fluorescence or color. These probes can be incorporated into various platforms, such as polymeric micelles or layer-by-layer films, to create targeted drug delivery systems or diagnostic devices. mdpi.comnih.gov For example, phenylboronic acid-functionalized micelles have been developed for targeted drug delivery to cancer cells that overexpress certain cell-surface carbohydrates. nih.gov

| Application Area | Principle of Operation | Example Platform | Reference |

| Glucose Sensing | Competitive binding of glucose to boronic acid alters system properties (electrochemical, optical). | Layer-by-Layer Films on Electrodes | mdpi.com |

| Targeted Drug Delivery | Boronic acid on a nanocarrier recognizes and binds to diols on cancer cell surfaces. | Polymeric Micelles | nih.gov |

| Fructose (B13574) Enrichment | Boronic acid-functionalized nanoparticles selectively bind fructose from solutions. | Magnetic Nanoparticles | rsc.org |

The trifunctional nature of this compound makes it an excellent candidate for incorporation into polymers and ordered frameworks. The boronic acid group can be used as a dynamic covalent linkage, the hydroxyl group can participate in ester or ether linkages, and the nitro group can be reduced to an amine for amide bond formation.

This versatility allows it to serve as a monomer or a cross-linker in the synthesis of advanced polymeric materials. Phenylboronic acid-containing polymers can exhibit stimuli-responsive behavior, for example, swelling or disassembling in the presence of glucose. mdpi.com This has been extensively explored for creating "smart" drug delivery systems, particularly for insulin (B600854). mdpi.com

Furthermore, boronic acids are key building blocks for Covalent Organic Frameworks (COFs), which are crystalline porous polymers with well-defined structures. mdpi.com By using this compound as a linker, one could synthesize a COF with tailored pore environments, where the hydroxyl and nitro groups impart specific chemical properties (e.g., hydrophilicity, catalytic activity) to the framework's interior surfaces. Such functionalized frameworks have potential applications in gas separation, catalysis, and sensing. mdpi.com

Chemical Reactivity and Mechanistic Insights into 2 Hydroxy 5 Nitrophenylboronic Acid

Electronic Properties and Lewis Acidity of the Boron Center in 2-hydroxy-5-nitrophenylboronic acid

Role of Ortho-Hydroxyl and Para-Nitro Substituents on Boron Lewis Acidity

The Lewis acidity of the boron center in this compound is significantly influenced by the electronic effects of the ortho-hydroxyl and para-nitro substituents. The nitro group at the para position is a strong electron-withdrawing group, which increases the electrophilicity and thus the Lewis acidity of the boron atom. This effect is due to the delocalization of electron density from the benzene (B151609) ring, making the boron atom more electron-deficient. lumenlearning.commasterorganicchemistry.com

Conversely, the ortho-hydroxyl group can act as an electron-donating group through resonance, which would typically decrease Lewis acidity. lumenlearning.com However, the proximity of the hydroxyl group to the boronic acid moiety allows for intramolecular interactions that can stabilize the boronate form, effectively increasing the acidity. researchgate.net The interplay of these opposing electronic effects—the electron-withdrawing nature of the nitro group and the potential for intramolecular coordination from the hydroxyl group—results in a finely tuned Lewis acidity for this molecule.

The acidity of substituted phenylboronic acids is a critical factor in their reactivity. The presence of electron-withdrawing substituents generally enhances the Lewis acidity of the boronic acid. researchgate.netnih.gov This increased acidity facilitates the formation of boronate esters with diols.

Intramolecular Coordination and Its Impact on Reactivity Profiles

A key feature of this compound is the potential for intramolecular coordination between the ortho-hydroxyl group and the boron atom. This interaction can lead to the formation of a five-membered ring, which stabilizes the tetrahedral boronate species. acs.orgresearchgate.net This intramolecular coordination has a profound impact on the reactivity profile of the molecule.

The formation of this intramolecular complex can lower the pKa of the boronic acid, making it a stronger acid at physiological pH. acs.orgacs.org This enhanced acidity is advantageous for applications that require strong binding to diols under neutral conditions. The pre-organization of the molecule through intramolecular coordination can also reduce the entropic penalty associated with binding to a diol, further enhancing the stability of the resulting boronate ester. researchgate.net

The general reactivity of boronic acids is characterized by their ability to form reversible covalent bonds with nucleophiles, particularly diols. researchgate.net This reactivity is central to their use in various applications. The stability of the resulting boronate esters is influenced by both electronic and steric factors. researchgate.netorganic-chemistry.org

Reversible Covalent Interactions of this compound

Formation and Stability of Boronate Esters with 1,2- and 1,3-Diols

This compound readily reacts with 1,2- and 1,3-diols to form cyclic boronate esters. This reaction is a reversible covalent interaction, and the position of the equilibrium depends on several factors, including the pH of the solution, the concentration of the diol, and the inherent stability of the resulting boronate ester. acs.orgnih.gov The formation of five-membered dioxaborolanes from 1,2-diols and six-membered dioxaborinanes from 1,3-diols are common reactions for boronic acids. wikipedia.org

The stability of these boronate esters is influenced by the substituents on both the boronic acid and the diol. Electron-withdrawing groups on the phenyl ring of the boronic acid, such as the nitro group in this compound, generally increase the stability of the boronate ester. researchgate.net The stability of boronate esters can be assessed by their resistance to hydrolysis. researchgate.net Alkyl substituents on the diol can also affect stability, with more substituted diols often forming more stable esters. researchgate.net

| Diol Type | Cyclic Ester Formed | Relative Stability |

| 1,2-Diols | Dioxaborolane (5-membered ring) | Generally less stable than six-membered rings |

| 1,3-Diols | Dioxaborinane (6-membered ring) | Generally more stable than five-membered rings |

Specificity and Selectivity in Carbohydrate Recognition

A significant application of this compound is in the recognition of carbohydrates, which are rich in 1,2- and 1,3-diol functionalities. nih.govnih.gov The ability to selectively bind to specific carbohydrates is crucial for the development of sensors and other diagnostic tools. nih.govnih.gov

The selectivity of this compound for different carbohydrates is determined by the stereochemistry and arrangement of the hydroxyl groups on the sugar molecule. The formation of a stable boronate ester requires a specific spatial arrangement of the diol, which allows for favorable bond angles and minimal steric hindrance in the resulting cyclic ester. researchgate.net For instance, boronic acids often show a preference for fructose (B13574), which can present its hydroxyl groups in a furanose form that is well-suited for binding. nih.gov The derivatization of carbohydrates with boronic acids can enhance their separation and detection in analytical techniques like ion mobility-mass spectrometry. rsc.orgresearchgate.net

Interactions with Alpha-Hydroxy Carboxylic Acids and Related Polyhydroxy Analytes

In addition to diols, this compound can also interact with other polyhydroxy compounds, such as α-hydroxy carboxylic acids. These molecules contain both a hydroxyl and a carboxyl group, which can participate in binding to the boronic acid. The interaction can involve the formation of a boronate ester with the hydroxyl group, with potential for additional stabilization through interaction with the carboxylate.

The binding affinity and specificity for these analytes depend on the spatial relationship between the hydroxyl and carboxyl groups. The principles of molecular recognition that govern the interaction with diols also apply here, with steric and electronic factors playing a key role. nih.gov The ability to bind to a broader range of polyhydroxy analytes expands the potential applications of this compound in chemical sensing and separation. nih.gov

Oxidative Pathways and Stability Considerations of this compound

The stability of this compound, particularly concerning the oxidation of its carbon-boron bond, is a critical aspect of its chemical profile. This stability is profoundly influenced by the electronic effects of the hydroxyl and nitro groups present on the aromatic ring.

Mechanistic Studies of Boron-Carbon Bond Oxidation

The oxidation of the boron-carbon bond in arylboronic acids, a process known as deboronation, typically transforms them into phenols and boric acid. nih.gov This reaction is commonly achieved using an oxidant like hydrogen peroxide (H₂O₂). nih.govresearchgate.net The generally accepted mechanism involves the initial reaction of the boronic acid with the oxidant, for instance, hydrogen peroxide, to create a boronate-peroxide adduct. arkat-usa.orgchemicalforums.com This is followed by a crucial rate-limiting step: a 1,2-migratory insertion where the aryl group shifts from the boron atom to the oxygen atom. nih.gov The resulting unstable boric ester then undergoes rapid hydrolysis to yield the final phenol (B47542) and boric acid products. nih.govarkat-usa.org

The rate of this oxidation is pH-dependent. nih.gov The reaction involves the nucleophilic attack on the empty p-orbital of the sp²-hybridized boron atom. nih.govwiley-vch.de This process converts the boron center to a tetrahedral, sp³-hybridized state. researchgate.net

For this compound, the electronic properties of its substituents are key. The electron-withdrawing nitro group enhances the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack. Conversely, the ortho-hydroxyl group can engage in intramolecular interactions that influence reactivity.

Structural Features Influencing Oxidative Resistance: Insights from 2-nitrophenylboronic acid analogs

The oxidative stability of boronic acids is a balance of electronic and steric factors. While electron-withdrawing groups can increase the boron atom's susceptibility to oxidation, certain structural arrangements can confer significant resistance.

In the case of 2-nitrophenylboronic acid, which is an analog of the title compound, the ortho-nitro group has been reported to coordinate with the boron atom. This intramolecular interaction lends it greater stability against oxidation compared to the unsubstituted phenylboronic acid. pnas.org This stabilizing effect is also observed with other ortho substituents capable of coordinating with boron, such as formyl and acetyl groups. pnas.org

Table 1: Influence of Substituents on the Oxidative Stability of Phenylboronic Acid Analogs

| Substituent Feature | Influence on Oxidative Stability | Rationale |

| Ortho-hydroxyl group | Potentially increases stability | Can form an intramolecular hydrogen bond, reducing the electrophilicity of the boron atom. researchgate.net |

| Ortho-nitro group | Increases stability | An oxygen from the nitro group can coordinate to the boron atom, enhancing stability compared to phenylboronic acid. pnas.org |

| Para-nitro group | Decreases stability | The strong electron-withdrawing nature increases the electrophilicity of the boron center, making it more prone to oxidation. masterorganicchemistry.com |

| Combined Effects in this compound | Moderate stability | The overall stability is a compromise between the stabilizing ortho-hydroxyl group and the destabilizing para-nitro group. |

Activation Modes in Chemical Transformations

This compound's utility extends to its role as a catalyst, where it can activate molecules for a variety of chemical reactions. This catalytic activity stems from the Lewis acidic nature of the boron atom.

Electrophilic Activation of Unsaturated Systems via Boronic Acid Catalysis

Boronic acids, including this compound, function as Lewis acid catalysts by virtue of the vacant p-orbital on the boron atom. wiley-vch.de This allows them to accept electrons from nucleophiles, thereby activating substrates. They can form reversible covalent bonds with hydroxyl groups, enabling the electrophilic activation of molecules like carboxylic acids and alcohols. researchgate.netrsc.org

This activation enhances the electrophilicity of the substrate, making it more susceptible to attack by nucleophiles. For example, boronic acids can activate carboxylic acids towards nucleophilic attack from amines in amidation reactions. nih.govnih.gov The presence of strong electron-withdrawing groups on the aryl ring of the boronic acid, such as the nitro group in this compound, can enhance its Lewis acidity and, therefore, its catalytic prowess. wiley-vch.de This mode of activation is crucial for promoting reactions under mild conditions, avoiding the need for more wasteful stoichiometric activators. researchgate.netrsc.org

Participation in Condensation and Cycloaddition Reaction Mechanisms

Arylboronic acids are effective catalysts for both condensation and cycloaddition reactions. researchgate.netnih.gov In condensation reactions, such as the formation of amides from carboxylic acids and amines, the boronic acid activates the carboxylic acid by forming a mixed anhydride (B1165640) intermediate. nih.gov This intermediate is more susceptible to nucleophilic attack by the amine. The boronic acid can also facilitate the dehydration step that is often central to condensation reactions. wiley-vch.de Specifically, boronic acids with neighboring groups that can assist, such as an ortho-formyl group, have been shown to significantly accelerate condensation reactions like imine formation. nih.gov

In the realm of cycloaddition reactions, boronic acids act as Lewis acid catalysts that can activate unsaturated systems. nih.gov For instance, they can coordinate to unsaturated carboxylic acids, promoting cycloaddition reactions. researchgate.netrsc.org The catalytic role involves lowering the energy barrier of the reaction, thereby increasing the rate. The specific substituents on the boronic acid, such as the hydroxyl and nitro groups in this compound, can be used to tune the catalyst's activity and selectivity for specific transformations. nih.gov

Advanced Molecular Recognition and Chemo Sensing with 2 Hydroxy 5 Nitrophenylboronic Acid

Design Principles for Boronic Acid-Based Molecular Receptors

The rational design of molecular receptors using boronic acids hinges on their unique chemical reactivity and the ability to couple this reactivity to a signal transduction mechanism. This allows for the creation of sensors that can selectively bind to a target analyte and report its presence in real-time.

The fundamental principle behind the recognition capability of boronic acids is their reversible covalent interaction with compounds containing 1,2- or 1,3-diol functionalities. nih.gov Boronic acids are Lewis acids, characterized by an electron-deficient, sp²-hybridized boron atom with a trigonal planar geometry. nih.gov In an aqueous environment, they react with diols, such as those found ubiquitously in saccharides, to form five- or six-membered cyclic boronate esters. acs.orgtennessee.edu

This binding event induces a significant change in the properties of the boron center. Upon complexation with a diol, the boron atom converts from a neutral, trigonal sp² state to an anionic, tetrahedral sp³ state. nih.govacs.org A critical consequence of this geometric and electronic change is a substantial increase in the acidity of the boron center. The resulting boronate ester complex is a much stronger acid (with a lower pKa value) than the free boronic acid. nih.govrsc.org This pKa-lowering effect is a cornerstone of boronic acid sensor design. By operating in a pH range that is between the pKa of the free boronic acid and the pKa of the boronate ester, the binding event can be directly linked to a change in the ionization state of the molecule, which forms the basis for signaling. nih.govacs.org The strength and specificity of this interaction can be tuned by modifying the electronic properties of the phenyl ring, allowing for differentiation between various diol-containing analytes. ncsu.edu

For a molecular recognition event to be useful, it must be translated into a measurable output. In boronic acid-based sensors, the change in the boron atom's hybridization and electronic properties upon analyte binding is harnessed to modulate the output of a signaling unit. acs.org This is often achieved through several photophysical mechanisms, including Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). acs.org

In the case of 2-hydroxy-5-nitrophenylboronic acid, the molecule itself contains the necessary components for signaling. The nitrophenol framework acts as an integrated reporter system. The electron-withdrawing nitro group and the electron-donating hydroxyl group create a "push-pull" electronic system that is sensitive to changes in the local environment. nih.gov The binding of a diol to the boronic acid moiety alters the electron density across this system, leading to a change in its spectroscopic properties. nih.gov This direct coupling of the binding site to the chromophore allows for real-time detection without the need for more complex modular designs involving separate receptor and fluorophore units. acs.org The change from the neutral trigonal boron to the anionic tetrahedral boron upon complexation dramatically alters the electronic character of the neighboring groups, providing a robust mechanism for generating a detectable signal. nih.gov

Chemo-Sensing Platforms and Detection Methodologies

Building on these design principles, this compound and its derivatives have been incorporated into various platforms for the detection and differentiation of analytes. These platforms leverage spectroscopic techniques, array-based methods, and the enhancing properties of nanomaterials.

The integrated reporter system within this compound makes it an effective compound for direct spectroscopic analysis. The binding of saccharides can be monitored through changes in its ultraviolet-visible (UV-Vis) absorption spectrum, forming the basis for colorimetric sensing. nih.gov

Research has shown that this compound undergoes a significant and readily detectable spectral shift upon complexation with sugars. For instance, in a neutral pH environment, the addition of D-fructose causes the maximum absorption wavelength of the boronic acid to shift from 373 nm to 332 nm. nih.gov This large blue shift provides a clear optical signal for the presence of the analyte. Such compounds serve as powerful recognition and signaling units for developing sensors that can detect biologically significant saccharides. nih.govacs.org

Table 1: Spectroscopic Response of this compound to Analyte Binding

This interactive table summarizes the observed change in the UV-Vis absorption spectrum upon analyte binding.

| Compound | Analyte | Initial λmax (nm) | Final λmax (nm) | Spectral Shift | Source(s) |

|---|---|---|---|---|---|

| This compound | D-fructose | 373 | 332 | -41 nm (Blue Shift) | nih.gov |

While single sensors can detect specific analytes, complex mixtures often require more sophisticated approaches. Array-based sensing, also known as a chemical nose or tongue, utilizes a series of cross-reactive sensors to generate a unique pattern of responses for each analyte or mixture. mdpi.comrsc.org This pattern, or "fingerprint," can then be used to identify and differentiate between structurally similar compounds that would be difficult to distinguish with a single sensor. rsc.org

In this paradigm, this compound can serve as a valuable component in a larger sensor array. By combining it with other boronic acid derivatives or pH indicators, a multi-component system can be created. rsc.orgnih.gov Each analyte (e.g., glucose, fructose (B13574), galactose) would interact differently with each sensor element in the array, producing a distinct and reproducible response pattern across the entire array. mdpi.com This differential response allows for the successful identification and quantification of various saccharides and other polyols through discriminatory analysis techniques like Linear Discriminant Analysis (LDA). mdpi.comrsc.org

Table 2: Conceptual Response of a Boronic Acid-Based Sensor Array

This table illustrates how an array containing this compound (Sensor A) and other sensors might generate a unique fingerprint for different saccharides.

| Analyte | Sensor A Response (e.g., ΔAbsorbance) | Sensor B Response | Sensor C Response | Unique Fingerprint | Source(s) |

|---|---|---|---|---|---|

| Glucose | ++ | + | +++ | [++, +, +++] | mdpi.comrsc.org |

| Fructose | +++ | ++ | + | [+++, ++, +] | mdpi.comrsc.org |

| Galactose | + | +++ | ++ | [+, +++, ++] | mdpi.comrsc.org |

To improve the sensitivity and performance of chemo-sensors, receptor molecules are increasingly being integrated with nanomaterials. rsc.org These materials, including carbon nanotubes, gold nanoparticles, and quantum dots, offer high surface-to-volume ratios and unique optical and electronic properties that can amplify the sensing signal. nih.govrsc.org

Boronic acid derivatives, including those structurally similar to this compound, have been successfully combined with nanomaterials to create highly sensitive probes. For example, 3-carboxy-5-nitrophenylboronic acid, a close analogue, has been non-covalently attached to the surface of purified single-wall carbon nanotubes (SWCNTs). rsc.org The binding of glucose to the boronic acid modulates the near-infrared fluorescence of the SWCNTs, enabling detection of glucose at micromolar concentrations. rsc.org Similarly, other phenylboronic acids have been immobilized on silver nanoparticles for detection of analytes via surface-enhanced Raman scattering (SERS), a technique known for its high sensitivity. rsc.org This integration of boronic acid receptors with nanomaterials provides a powerful strategy for developing next-generation sensors with significantly enhanced performance for detecting crucial biological and chemical targets. rsc.org

Table 3: Examples of Boronic Acid Integration with Nanomaterials

This interactive table provides examples of how boronic acids are combined with nanomaterials to create advanced sensing platforms.

| Boronic Acid Derivative | Nanomaterial | Sensing Technique | Target Analyte | Benefit of Integration | Source(s) |

|---|---|---|---|---|---|

| 3-carboxy-5-nitrophenylboronic acid | Single-Wall Carbon Nanotubes (SWCNTs) | Near-Infrared Fluorescence | Glucose | High sensitivity, operation in the NIR window reduces biological matrix interference. | rsc.org |

| 4-mercaptophenyl boronic acid (MPBA) | Silver Nanoparticles (AgNPs) | Surface-Enhanced Raman Scattering (SERS) | D-glucose | Signal amplification, high selectivity based on molecular vibration. | rsc.org |

| Aminophenylboronic acid | Gold Nanoparticles (AuNPs) | Electrochemical | miRNA | Signal amplification, high surface area for receptor immobilization. | nih.gov |

Application in Specific Analyte Recognition

The unique electronic and structural characteristics of this compound render it a versatile platform for the development of chemosensors. The interplay between the boronic acid moiety, the electron-withdrawing nitro group, and the ortho-hydroxyl group allows for nuanced interactions with a variety of analytes, leading to detectable spectroscopic changes.

Selective Saccharide and Polyol Detection

The foundational application of phenylboronic acids in molecular recognition is their ability to form reversible covalent complexes with compounds containing cis-1,2- or 1,3-diols, a structural motif abundant in saccharides and polyols. frontiersin.orgnih.gov For this compound, this interaction is particularly well-documented and forms the basis of colorimetric sensing.

The sensing mechanism leverages a significant shift in the pKa of the boronic acid upon esterification with a diol. acs.org In its free, trigonal form, this compound has a specific acidity. When it binds with a diol like fructose, it converts to a more acidic tetrahedral boronate ester. acs.org At a pH value intermediate between the pKa of the free acid and the boronate ester, this binding event forces a change in the ionization state of the molecule, which in turn alters the electronic properties of the conjugated nitrophenol system, leading to a distinct color change. acs.orgacs.org

Detailed research by Wang and colleagues demonstrated this effect clearly. acs.orgacs.org They synthesized this compound and observed its spectroscopic behavior in the presence of various saccharides. At a neutral pH, the compound exhibits a UV-visible absorption maximum at 373 nm. acs.orgacs.org Upon the addition of D-fructose, a strong binding partner, this maximum undergoes a significant hypsochromic (blue) shift to 332 nm. acs.orgacs.org This visible change allows for the direct, "naked-eye" or spectrophotometric detection of the saccharide. acs.org This capability establishes this compound as an effective reporter for diol presence. acs.orgacs.orgresearchgate.net

The binding affinity and selectivity for different saccharides are governed by the stereochemistry and arrangement of the hydroxyl groups in the sugar. Fructose, which contains a favorable furanose form with cis-diols, generally exhibits a strong interaction.

Table 1: Spectroscopic Response of this compound to D-Fructose

| Property | Free Compound | With D-Fructose | Reference |

| Absorption Maximum (λmax) | 373 nm | 332 nm | acs.orgacs.org |

| Observed Shift | - | 41 nm (Blue Shift) | acs.orgacs.org |

| Conditions | Neutral pH | Neutral pH | acs.orgacs.org |

This colorimetric response makes this compound a valuable building block for more complex saccharide sensors. acs.org

Recognition of Bio-Relevant Molecules with Vicinal Diols (e.g., Catecholamines)

The principle of diol recognition extends beyond carbohydrates to other biologically significant molecules that possess a cis-diol functionality. A prime example is the class of catecholamines, which includes neurotransmitters like dopamine, norepinephrine, and adrenaline. These molecules feature a catechol ring with two adjacent hydroxyl groups, making them ideal targets for boronic acid-based sensors. nih.gov

The interaction mechanism is analogous to that with saccharides: the boronic acid group of the sensor reversibly binds to the cis-diol of the catecholamine, forming a stable five-membered boronate ester. nih.gov This binding event can be transduced into a fluorescent or colorimetric signal. The process is typically pH-dependent; in weakly alkaline solutions, the boronate ester formation is favored, while acidic conditions can release the bound catecholamine. nih.gov

While specific studies detailing the use of this compound for catecholamine sensing are not prevalent, its demonstrated high affinity for diols suggests its potential in this application. acs.orgacs.org The strong electron-withdrawing effect of the nitro group and the presence of the ortho-hydroxyl group would modulate the Lewis acidity of the boron center, influencing the binding constant and optimal pH for catecholamine recognition. This makes it a promising candidate for designing selective sensors for this class of neurotransmitters.

Chemosensors for Reactive Oxygen Species

Arylboronic acids and their esters have emerged as a powerful class of chemical probes for detecting reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). nih.govnih.govnih.gov The detection mechanism is not based on reversible binding but on an irreversible oxidative cleavage of the carbon-boron bond. frontiersin.org

When an arylboronic acid reacts with H₂O₂, it undergoes a rapid and specific oxidation to yield the corresponding phenol (B47542) and boric acid. frontiersin.orgnih.gov This transformation is the cornerstone of "turn-on" or "turn-off" fluorescent probes. A sensor can be designed to be non-fluorescent in its boronic acid form, but upon oxidation by H₂O₂, the resulting phenol product is highly fluorescent. nih.gov

For this compound, reaction with H₂O₂ would predictably lead to its oxidation to 2,4-dinitrophenol (B41442).

Reaction Scheme: this compound + H₂O₂ → 2,4-dinitrophenol + B(OH)₃

This conversion from a boronic acid to a phenol represents a significant chemical transformation that can be harnessed for sensing. The electronic properties of the molecule change dramatically, which can be monitored spectroscopically. The rate of this oxidation reaction is influenced by the electronic substituents on the phenyl ring. Electron-withdrawing groups, such as the nitro group present in this compound, can affect the reaction kinetics with H₂O₂. nih.gov The development of sensors based on this principle is crucial for studying oxidative stress in biological systems, where H₂O₂ is a key signaling molecule. pnas.orgacs.org

Metal Ions and Anions Sensing

The Lewis acidic nature of the boron atom in boronic acids allows them to act as receptors for Lewis bases, most notably the fluoride (B91410) anion (F⁻). arizona.edu Boronic acids are known to interact selectively with fluoride over other halides. arizona.edunih.gov This interaction typically involves the formation of a stable anionic tetrafluoroboronate complex (R-BF₃⁻). nih.gov This complexation event alters the electronic structure of the sensor molecule, enabling detection through changes in fluorescence or color. nih.gov

The Lewis acidity of the boron center is a critical factor in the sensitivity and selectivity of fluoride sensing. Electron-withdrawing substituents on the aromatic ring enhance the acidity of the boron atom, leading to stronger binding with fluoride. Given the potent electron-withdrawing nitro group on its scaffold, this compound is an excellent candidate for a fluoride sensor. Its enhanced Lewis acidity should facilitate a robust interaction with F⁻, potentially leading to a highly sensitive response.

Furthermore, boronic acid-based probes have been developed for the detection of certain metal ions, such as copper (Cu²⁺). benthamscience.comelsevierpure.com These systems often involve a cooperative binding mechanism where the metal ion interacts with both the boronic acid moiety and another chelating group on the sensor molecule. This brings the components into close proximity, triggering a change in fluorescence, often through a photoinduced electron transfer (PET) mechanism. elsevierpure.com

Computational and Theoretical Insights into 2 Hydroxy 5 Nitrophenylboronic Acid

Quantum Chemical Characterization of Electronic and Geometric Structure

Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric features of 2-hydroxy-5-nitrophenylboronic acid. These calculations provide a static, ground-state picture of the molecule, forming the basis for understanding its behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the molecular structures of compounds like this compound. By solving the Kohn-Sham equations, DFT methods can predict the equilibrium geometry of the molecule, yielding precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on analogous molecules like other substituted phenylboronic acids have demonstrated the reliability of DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), in reproducing experimental geometric parameters. ijcps.orgnih.gov

Furthermore, DFT calculations can map out the potential energy surface of the molecule, identifying different conformers and the energy barriers between them. For molecules with rotatable bonds, such as the B(OH)₂ group, multiple minima on the energy landscape may exist, and their relative energies dictate the conformational preferences of the molecule.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.38 - 1.41 | ||

| C-B | ~1.55 | ||

| B-O | ~1.37 | ||

| C-N | ~1.47 | ||

| N-O | ~1.22 | ||

| C-C-B | ~120 | ||

| O-B-O | ~118 | ||

| C-C-N | ~119 | ||

| O-N-O | ~124 | ||

| O-C-C-N | ~180 (for planarity) |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar organic compounds. Actual values would require specific DFT calculations for this compound.

Analysis of Frontier Molecular Orbitals and Electron Density Distribution

The electronic behavior of this compound is governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally implies higher reactivity. nih.gov

Computational studies on similar aromatic compounds have shown that DFT calculations can reliably predict HOMO and LUMO energies. nih.gov For this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group is expected to significantly influence the energies and spatial distribution of these orbitals.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, provides a visual guide to the reactive sites of the molecule. researchgate.netresearchgate.netwuxiapptec.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro and hydroxyl groups, as well as the boronic acid group, would be expected to show negative electrostatic potential, while the hydrogen atoms and the boron atom would exhibit positive potential.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These energy ranges are estimations based on values reported for similar aromatic nitro compounds and would need to be confirmed by specific calculations.

Computational Modeling of Reactivity and Mechanisms

Beyond static properties, computational chemistry provides powerful tools to simulate the dynamic behavior of this compound in chemical reactions.

Elucidation of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction requires identifying the intermediates and, crucially, the transition states that connect them. DFT calculations are widely used to map out the potential energy surface of a reaction, locating the minimum energy pathways and the structures of the transition states. nih.gov The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in its rate.

For reactions involving this compound, such as its complexation with diols or its participation in cross-coupling reactions, computational studies can elucidate the step-by-step mechanism. While specific studies on this molecule are not prevalent, the methodologies are well-established. For example, in the context of boronic acid chemistry, computational studies have been instrumental in understanding the mechanism of the Suzuki-Miyaura cross-coupling reaction.

Prediction of Binding Affinities and Selectivity in Complexation

A significant application of this compound lies in its ability to reversibly bind with diols, such as saccharides. Computational methods can predict the binding affinities and selectivity of these complexation reactions. The thermodynamics of these interactions, including the Gibbs free energy of binding (ΔG), can be calculated. researchgate.net

The binding process involves the formation of a boronate ester. The stability of this complex is influenced by factors such as the geometric fit between the boronic acid and the diol, as well as electronic interactions. Computational models can assess the relative stabilities of complexes with different diols, thereby predicting the selectivity of the boronic acid as a sensor. Isothermal titration calorimetry (ITC) is an experimental technique often used in conjunction with computational models to determine the enthalpic and entropic contributions to the binding affinity.

Table 3: Illustrative Thermodynamic Parameters for the Complexation of this compound with a Diol

| Thermodynamic Parameter | Calculated Value |

| Binding Affinity (Ka) (M-1) | 102 - 104 |

| Gibbs Free Energy (ΔG) (kcal/mol) | -3 to -6 |

| Enthalpy (ΔH) (kcal/mol) | Negative (exothermic) |

| Entropy (TΔS) (kcal/mol) | Can be positive or negative |

Note: These values are illustrative and would vary depending on the specific diol and the computational method employed.

Spectroscopic Property Prediction and Validation

Computational chemistry is a valuable tool for predicting various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

Theoretical calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding intensities can be obtained. elsevierpure.com These calculated spectra can be compared with experimental data to confirm the structure of the molecule and to assign the observed spectral bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹¹B) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. organicchemistrydata.orgsdsu.edu These calculations provide theoretical chemical shifts that, when compared with experimental spectra, can help in assigning the signals to specific atoms in the molecule and confirming its structural and electronic environment. For boronic acids, ¹¹B NMR is particularly informative about the coordination state of the boron atom.

While detailed, validated spectroscopic data for this compound from computational studies is not widely published, the general agreement between calculated and experimental spectra for similar molecules underscores the predictive power of these methods.

Table 4: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Wavenumber (cm-1) / Chemical Shift (ppm) |

| IR | O-H stretch | ~3300 |

| IR | N-O stretch (asymmetric) | ~1520 |

| IR | N-O stretch (symmetric) | ~1340 |

| IR | B-O stretch | ~1350 |

| Raman | Aromatic C-C stretch | ~1600 |

| ¹H NMR | Aromatic H | 7.5 - 8.5 |

| ¹³C NMR | Aromatic C | 115 - 150 |

| ¹¹B NMR | B(OH)₂ | ~28 - 32 |

Note: These are approximate values based on characteristic group frequencies and chemical shifts for similar functional groups. Accurate predictions require specific calculations.

Computational NMR and Vibrational Spectroscopy

Theoretical calculations are instrumental in assigning and understanding the Nuclear Magnetic Resonance (NMR) and vibrational spectra of complex organic molecules. For compounds similar to this compound, DFT calculations have been successfully used to predict chemical shifts and vibrational frequencies.

Detailed computational studies on closely related compounds, such as 2-hydroxy-5-nitropyridine, have demonstrated the utility of DFT methods like B3LYP with basis sets such as 6-311++G(d,p) for these analyses. elsevierpure.com Such calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the correct assignment of experimental spectra. nih.govmdpi.com For organoboron compounds specifically, specialized computational approaches have been developed to accurately predict ¹¹B NMR chemical shifts, which is crucial for characterizing the electronic environment of the boron atom. imperial.ac.ukcore.ac.uk

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are essential for the assignment of these complex spectra. esisresearch.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled to better match experimental values. The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule, such as O-H stretching, NO₂ symmetric and asymmetric stretches, and various ring vibrations. elsevierpure.com

For a molecule like this compound, computational analysis would typically involve the following steps:

Geometry Optimization: The first step is to find the lowest energy structure of the molecule using a selected DFT functional and basis set.

Frequency Calculations: Once the geometry is optimized, the vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

NMR Shielding Calculations: Using the optimized geometry, the NMR shielding constants are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The table below illustrates the kind of data that would be generated from a computational vibrational analysis of a related molecule, 2-hydroxy-5-nitropyridine, showcasing the assignment of key vibrational modes. elsevierpure.comacadpubl.eu

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H Stretch | 3450 | 3430 | Stretching of the hydroxyl group |

| N-H Stretch | 3350 | 3330 | Stretching of the N-H bond in the tautomeric form |

| C-H Stretch | 3100-3000 | 3100-3000 | Stretching of aromatic C-H bonds |

| NO₂ Asymmetric Stretch | 1550 | 1545 | Asymmetric stretching of the nitro group |

| NO₂ Symmetric Stretch | 1350 | 1340 | Symmetric stretching of the nitro group. esisresearch.org |

| C=C/C=N Ring Stretch | 1600-1400 | 1600-1400 | Vibrations of the aromatic ring |

| B-O-H Bend | 1200 | Not Reported | Bending vibration of the boronic acid group |

This table is illustrative and based on data for analogous compounds. The exact values for this compound would require a specific computational study.

UV-Vis Absorption and Emission Characteristics

The electronic transitions of this compound can be probed using UV-Vis spectroscopy and computational methods. Time-dependent DFT (TD-DFT) is the most common theoretical approach for predicting the electronic absorption spectra of molecules. finechem-mirea.ru This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum.

For aromatic nitro compounds, the UV-Vis spectrum is typically characterized by transitions involving the π electrons of the aromatic system and the nitro group. The presence of a hydroxyl group and a boronic acid group will also influence the electronic structure and thus the absorption spectrum. Computational studies on similar molecules, like 2-nitro-2'-hydroxy-5'-methylazobenzene, have shown that TD-DFT can accurately predict the main absorption bands. finechem-mirea.rufinechem-mirea.ru

The typical computational workflow for predicting the UV-Vis spectrum is as follows:

An initial ground-state DFT calculation is performed to obtain the optimized molecular geometry and orbitals.

A TD-DFT calculation is then carried out on the optimized structure to compute the vertical excitation energies to the first several excited states.

The solvent effects can be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more realistic predictions of the spectra in solution. finechem-mirea.ru

The predicted transitions are often analyzed in terms of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the main electronic transitions would likely be of the π → π* and n → π* type, involving the phenyl ring, the nitro group, and the hydroxyl group.

Below is an illustrative table of predicted UV-Vis absorption data for a structurally related nitrophenol derivative, which demonstrates the type of information obtained from TD-DFT calculations.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 405 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 350 | 0.08 | HOMO-1 → LUMO (n → π) |

| S₀ → S₃ | 280 | 0.45 | HOMO → LUMO+1 (π → π*) |

This table is for illustrative purposes and the values are representative of what might be expected for this compound based on similar compounds.

While absorption properties are readily calculated, predicting emission (fluorescence) characteristics is more complex as it requires the optimization of the first excited state geometry. However, the energy of the lowest energy absorption provides an initial estimate of the energy of the emitted light.

Supramolecular Assemblies and Advanced Materials Based on 2 Hydroxy 5 Nitrophenylboronic Acid

Principles of Dynamic Covalent Chemistry with Boronic Acids

Dynamic covalent chemistry (DCvC) is a powerful strategy that combines the robustness of covalent bonds with the reversibility often seen in non-covalent interactions. This approach allows for the creation of complex, adaptive chemical systems. Boronic acids are exemplary players in DCvC due to their ability to form reversible bonds with specific functional groups. nih.gov

The cornerstone of boronic acid-based DCvC is the reversible formation of boronate esters through condensation with 1,2- or 1,3-diols. mdpi.com This reaction is dynamic, meaning the bonds can form and break in response to environmental cues such as pH, temperature, or the presence of competing diols. nih.gov The equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate ester is highly pH-dependent.

The presence of an electron-withdrawing nitro group on the phenyl ring of 2-hydroxy-5-nitrophenylboronic acid lowers the pKa of the boronic acid. This is significant because it allows the reversible binding with diols to occur at or near physiological pH, a critical feature for biomedical applications. mdpi.commdpi.com The ortho-hydroxyl group can also participate in intramolecular coordination, further influencing the acidity and reactivity of the boron center. This tunable reactivity is harnessed to build self-assembled systems like micelles, vesicles, and other supramolecular structures that can be controllably assembled or disassembled. rsc.org

Boronic acids can undergo a reversible dehydration reaction to form six-membered heterocyclic compounds known as boroxines, which are cyclic trimers of the boronic acid anhydride (B1165640). nih.govnih.gov This process involves the elimination of three molecules of water from three molecules of boronic acid. nih.govclockss.org

Typically, boroxines are unstable in aqueous environments and readily hydrolyze back to their corresponding boronic acids. nih.gov However, research has shown that specific structural features can enhance their hydrolytic stability. For instance, 2-hydroxyphenylboronic acid has been found to form a water-stable boroxine (B1236090) structure. nih.gov This stability is attributed to the influence of the ortho-hydroxyl group. While specific studies on the boroxine of this compound are less common, the presence of the ortho-hydroxyl group suggests it could also form a more stable cyclic trimer compared to unsubstituted phenylboronic acid. The electron-withdrawing nitro group would further modulate the electronic character and stability of such a structure.

| Property | Description | Significance in Supramolecular Chemistry |

| Dynamic Covalent Bonds | Reversible formation of boronate esters with diols. | Enables the creation of adaptive and stimuli-responsive materials. nih.gov |

| pH-Responsiveness | Equilibrium shifts with changes in pH, affecting binding. | Allows for pH-controlled assembly and disassembly of structures. mdpi.com |

| Boroxine Formation | Self-condensation of three boronic acid molecules to form a cyclic trimer. nih.gov | Creates rigid, well-defined structural units for building larger frameworks. nih.gov |

Integration into Functional Materials

The dynamic nature of this compound is leveraged to create functional materials that can respond to external stimuli. These "smart" materials are finding applications in a variety of advanced technological fields.

Phenylboronic acid and its derivatives are widely incorporated into polymer structures to create stimuli-responsive materials. nih.govrsc.org These polymers can respond to changes in pH or the concentration of saccharides. rsc.orgnih.gov When this compound is incorporated as a pendant group on a polymer backbone, it can act as a receptor for diols.

In the presence of a polyol (like polyvinyl alcohol or a saccharide), the boronic acid moieties can form boronate ester cross-links, leading to the formation of a hydrogel. nih.govreading.ac.uk The key advantage of using this compound is its lower pKa, which allows these cross-links to be dynamic under physiological conditions (pH 7.4). mdpi.com If a competing diol, such as glucose, is introduced, it can displace the polymer-based cross-links, leading to a change in the material's properties, such as swelling or dissolution. nih.govnih.gov This principle is the basis for developing glucose-responsive systems for applications like self-regulated insulin (B600854) delivery. rsc.orgrsc.org

The functionalization of surfaces and nanoparticles with boronic acids provides a powerful tool for creating targeted and responsive systems. Gold nanoparticles (AuNPs) are a particularly attractive scaffold due to their unique optical properties and ease of surface modification. nih.gov

Strategies to functionalize AuNPs with this compound typically involve co-immobilizing a thiol-terminated linker containing the boronic acid onto the gold surface. The boronic acid moiety then serves as a recognition site. For example, boronic acid-functionalized AuNPs can bind to diol-containing molecules on cell surfaces, such as sialic acids, enabling targeted cell imaging or therapy. frontiersin.org The reversible nature of the boronate ester bond can also be exploited for the controlled release of therapeutic agents from the nanoparticle surface in response to specific stimuli like pH or glucose concentration.

| Material Type | Functional Role of this compound | Example Application |

| Responsive Polymers | Acts as a pH- and glucose-sensitive cross-linker or pendant group. nih.gov | Self-regulated insulin delivery systems. rsc.orgrsc.org |

| Functionalized Nanoparticles | Serves as a targeting ligand for diol-containing biomolecules. frontiersin.org | Cellular imaging and targeted drug delivery. |

| Hydrogels | Forms dynamic covalent cross-links with polyol-based polymers. reading.ac.uk | Smart scaffolds for tissue engineering and biosensors. nih.gov |

Applications in Advanced Chemical Systems (e.g., Hydrogels, Smart Materials)

The integration of this compound into advanced chemical systems has led to the development of sophisticated smart materials, most notably hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. nih.gov When cross-linked with dynamic boronate ester bonds, these hydrogels become stimuli-responsive. rsc.orgnih.gov

For instance, a hydrogel can be formed by simply mixing a solution of a polymer rich in diol groups, such as poly(vinyl alcohol) (PVA), with this compound. reading.ac.uk The resulting material is a "smart" hydrogel that can change its volume or mechanical properties in response to changes in ambient pH or glucose levels. nih.gov This responsiveness is due to the competitive binding of glucose to the boronic acid moieties, which disrupts the cross-links within the hydrogel network. reading.ac.uk

Furthermore, because the boronate ester bonds are reversible, these hydrogels can exhibit self-healing properties. If the material is physically damaged, the dynamic bonds can reform, restoring the hydrogel's integrity. nih.gov These properties make boronic acid-based hydrogels excellent candidates for a range of applications, including:

Glucose sensors: Where a change in the hydrogel's properties indicates the glucose concentration. nih.gov

Controlled drug delivery: Where a therapeutic agent is encapsulated within the hydrogel and released in response to a specific trigger. rsc.org

Tissue engineering: Where the smart hydrogel can act as a scaffold that mimics the dynamic nature of the extracellular matrix. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-hydroxy-5-nitrophenylboronic acid to ensure stability?

- Methodological Answer : Store under inert atmosphere (e.g., nitrogen or argon) at 0–6°C to minimize hydrolysis and oxidation. Boronic acids are moisture-sensitive, and the nitro group may degrade under prolonged light exposure. Use amber glass vials for long-term storage. Stability tests via periodic HPLC or NMR analysis are recommended to monitor purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (B–O stretching ~1,340 cm⁻¹, phenolic O–H ~3,200 cm⁻¹, and nitro group ~1,520 cm⁻¹) .

- ¹H/¹³C NMR : Confirm aromatic substitution patterns (e.g., coupling constants for ortho/para nitro and hydroxyl groups).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS in negative ion mode for boronate adducts).

Q. How can researchers verify the purity of this compound before use in experiments?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) or TLC (silica gel, eluent: ethyl acetate/hexane). Compare retention times/Rf values with standards. Quantitative analysis via elemental (CHN) or ICP-MS for boron content can further validate purity .

Advanced Research Questions

Q. What synthetic strategies are optimal for introducing nitro and boronic acid groups on the same aromatic ring?

- Methodological Answer : Two approaches are common:

- Direct Functionalization : Nitration of pre-synthesized phenylboronic acids using HNO₃/H₂SO₄ at 0–5°C to avoid boronic acid degradation. Protect the boronic acid group as a trifluoroborate salt if necessary .

- Cross-Coupling : Suzuki-Miyaura coupling of a nitro-substituted aryl halide with bis(pinacolato)diboron (B₂Pin₂) using Pd catalysts (e.g., Pd(dppf)Cl₂) and K₂CO₃ as a base in THF/H₂O .

Q. How do electron-withdrawing groups (EWGs) like nitro and hydroxyl affect the reactivity of phenylboronic acids in cross-coupling reactions?

- Methodological Answer : EWGs increase the electrophilicity of the boronic acid, enhancing transmetalation efficiency in Suzuki reactions. However, steric hindrance from the hydroxyl group at the ortho position may reduce catalytic turnover. Optimize reaction conditions (e.g., use polar aprotic solvents like DMF and elevated temperatures) to balance reactivity and stability .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

- Methodological Answer :

- Systematic Parameter Screening : Vary catalysts (Pd vs. Ni), ligands (bidentate vs. monodentate), and solvents (DMSO vs. THF) to identify optimal conditions.

- Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to compare turnover frequencies.

- Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., 3-nitrophenylboronic acid in ) to identify substituent-specific trends .

Q. What role does pH play in the stability and reactivity of this compound in aqueous solutions?

- Methodological Answer : At neutral pH, boronic acids exist in equilibrium between trigonal (reactive) and tetrahedral (less reactive) forms. For this compound, the ortho-hydroxyl group facilitates intramolecular B–O coordination, stabilizing the trigonal form and enhancing reactivity in aqueous Suzuki reactions. Adjust pH to 8–9 using phosphate buffers to optimize reactivity while minimizing hydrolysis .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for reactions involving this compound?

- Methodological Answer : Contradictions often arise from:

- Impurity Profiles : Trace metals (e.g., Pd residues) or moisture content in starting materials. Pre-purify via recrystallization (ethanol/water) or column chromatography.

- Reaction Scale : Micron-scale reactions may suffer from inhomogeneous mixing. Validate results at macro-scale (≥1 mmol).

- Analytical Methods : Use standardized quantification (e.g., internal standards in NMR or HPLC) to reduce variability .

Experimental Design Considerations

Q. How should researchers design experiments to study the chelation properties of this compound?

- Methodological Answer :

- Titration Studies : Use UV-Vis or fluorescence spectroscopy to monitor binding with diols (e.g., fructose) or transition metals (e.g., Cu²⁺).

- X-ray Crystallography : Co-crystallize with target ligands to determine binding geometry.

- DFT Calculations : Model intramolecular B–O interactions and predict stability under varying pH conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.